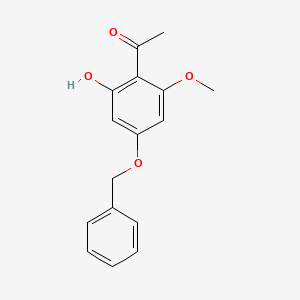

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxy-6-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11(17)16-14(18)8-13(9-15(16)19-2)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPCAMMHRRDWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499143 | |

| Record name | 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39548-89-5 | |

| Record name | 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

This guide provides a comprehensive technical overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a substituted acetophenone derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and potential applications of this compound. The information presented herein is curated from publicly available scientific literature and chemical databases to ensure accuracy and reliability.

Introduction and Chemical Identity

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, also known as 2',4'-dihydroxy-6'-methoxyacetophenone-4'-benzyl ether, is a poly-substituted aromatic ketone. Its core structure is based on acetophenone, featuring a hydroxyl, a methoxy, and a benzyloxy group on the phenyl ring. This arrangement of functional groups imparts specific chemical and physical properties that make it a molecule of interest in synthetic chemistry and potentially in medicinal chemistry.

The presence of a phenolic hydroxyl group, a methoxy group, and a bulky benzyloxy protecting group on the same aromatic ring creates a unique electronic and steric environment. The intramolecular hydrogen bond between the 2-hydroxy group and the acetyl carbonyl is a key structural feature, influencing its reactivity and physical properties.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone[2] |

| CAS Number | 39548-89-5[2] |

| Molecular Formula | C16H16O4[2] |

| Molecular Weight | 272.29 g/mol [2] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1O)OC)OCC2=CC=CC=C2 |

| InChIKey | GKSGTWUNURZTKD-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, guiding decisions on solvent selection, formulation, and experimental design.

Table of Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 272.29 g/mol | PubChem[2] |

| XLogP3-AA | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 272.104859 g/mol | PubChem[2] |

| Monoisotopic Mass | 272.104859 g/mol | PubChem[2] |

Note: Some properties are computationally predicted and should be confirmed experimentally.

The lipophilicity, as indicated by the predicted XLogP3-AA value, suggests moderate solubility in nonpolar organic solvents and limited solubility in aqueous media. The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl, methoxy, ether oxygen) sites allows for a range of intermolecular interactions.

Synthesis and Characterization

The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone typically involves the selective protection of a dihydroxyacetophenone precursor. A common and logical synthetic route starts from 2,4-dihydroxy-6-methoxyacetophenone.

Synthetic Workflow

The Williamson ether synthesis is a well-established and reliable method for this transformation. It involves the deprotonation of the more acidic 4-hydroxyl group by a mild base, followed by nucleophilic substitution with benzyl bromide. The 2-hydroxyl group is less reactive due to intramolecular hydrogen bonding with the adjacent acetyl group.

Sources

An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of flavonoids and other biologically active molecules. We will delve into its chemical properties, a detailed, field-tested synthesis protocol, and its applications for researchers, scientists, and drug development professionals. The CAS number for this compound is 39548-89-5 [1].

Core Compound Characteristics

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a substituted acetophenone that serves as a crucial building block in organic synthesis. Its structure, featuring a benzyloxy protecting group, a free hydroxyl group, and a methoxy group on the phenyl ring, makes it a versatile precursor for the synthesis of complex natural products and their analogs.

Chemical and Physical Properties

A summary of the key computed and experimental properties of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | PubChem[1] |

| Molecular Weight | 272.29 g/mol | PubChem[1] |

| IUPAC Name | 1-(2-hydroxy-6-methoxy-4-(phenylmethoxy)phenyl)ethanone | PubChem[1] |

| CAS Number | 39548-89-5 | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like acetone, methanol, and dichloromethane | Inferred from synthesis protocols of related compounds[2] |

Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through the selective benzylation of 2,4-dihydroxy-6-methoxyacetophenone. This Williamson ether synthesis is a reliable and well-established method in organic chemistry[2]. The causality behind this experimental choice lies in the differential reactivity of the two hydroxyl groups on the starting material. The hydroxyl group at the 4-position is more acidic and sterically less hindered, making it more susceptible to benzylation under basic conditions, while the hydroxyl group at the 2-position, which is ortho to the acetyl group, is involved in intramolecular hydrogen bonding, rendering it less reactive.

Experimental Workflow

Caption: Synthetic workflow for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.

Detailed Methodology

Materials:

-

2,4-Dihydroxy-6-methoxyacetophenone

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4-dihydroxy-6-methoxyacetophenone (1 equivalent), potassium carbonate (2 equivalents), and anhydrous acetone (a sufficient volume to dissolve the starting material).

-

Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1 equivalent) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Isolation of Crude Product: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a solid.

This self-validating protocol ensures a high yield of the desired product by carefully controlling the stoichiometry and reaction conditions to favor the mono-benzylation at the more reactive hydroxyl group.

Applications in Drug Development and Medicinal Chemistry

Substituted acetophenones, such as 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, are pivotal precursors in the synthesis of a wide array of pharmacologically active compounds, most notably flavonoids.

Precursor for Flavonoid Synthesis

Flavones are a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[3]. The title compound is a key starting material for the synthesis of various methoxylated flavones. These methoxylated flavones have been shown to possess promising potential as antiproliferative, antidiabetic, or anti-inflammatory drugs[4]. The synthesis of flavones often involves the condensation of a substituted o-hydroxyacetophenone with an aromatic aldehyde, followed by cyclization[3].

Caption: General pathway for the synthesis of methoxylated flavones.

The presence of the methoxy group in the final flavone structure, derived from the starting acetophenone, can significantly influence the pharmacological properties of the molecule, including its metabolic stability and target-binding affinity.

Characterization and Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the acetophenone and the benzyl group, a singlet for the methoxy protons, a singlet for the acetyl methyl protons, and a singlet for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, the acetyl methyl carbon, and the benzylic methylene carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ketone, a broad absorption for the hydroxyl group (-OH), and characteristic absorptions for the C-O and C-H bonds of the aromatic rings and alkyl groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Based on the safety data sheets of similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically relevant methoxylated flavonoids. The synthetic protocol outlined in this guide is robust and reproducible, providing a reliable route to this important building block. A thorough understanding of its chemical properties, synthesis, and potential applications is crucial for researchers and scientists working in the field of drug discovery and development. The continued exploration of derivatives synthesized from this compound holds promise for the discovery of novel therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 21, 2026, from [Link]

-

Ma, L., Wang, Y., & Zi, G. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2873. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12460193, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved January 21, 2026, from [Link].

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Sharma, D., & Kumar, R. (2017). Synthesis of Flavones. Crimson Publishers, 1(6). [Link]

- Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.

-

Berim, A., & Gang, D. R. (2016). Methoxylated flavones: Occurrence, importance, biosynthesis. Planta, 243(4), 817–832. [Link]

Sources

An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a key synthetic intermediate in medicinal chemistry and materials science. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its regioselective synthesis, outlines a systematic workflow for its structural characterization, and discusses its significance as a versatile building block. The synthesis section emphasizes the causal factors influencing reaction outcomes, offering insights beyond a mere procedural description. All methodologies are presented to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction and Core Compound Profile

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (CAS No. 39548-89-5) is a substituted acetophenone that serves as a pivotal precursor in the synthesis of more complex molecules, particularly flavonoids, chalcones, and other pharmacologically relevant scaffolds.[1] Its structure incorporates a benzyl protecting group on the 4-position hydroxyl, leaving the 2-position hydroxyl available for intramolecular hydrogen bonding with the acetyl group. This structural arrangement is crucial, as it dictates the compound's reactivity and provides a strategic handle for subsequent synthetic transformations. The selective protection of one phenolic hydroxyl group over another makes this molecule a valuable asset in multi-step organic synthesis.

Physicochemical Data

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | [2] |

| CAS Number | 39548-89-5 | [2][3] |

| Molecular Formula | C₁₆H₁₆O₄ | [2][4] |

| Molecular Weight | 272.29 g/mol | [2][4] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1O)OCC2=CC=CC=C2)OC | [4] |

Regioselective Synthesis: A Methodological Deep Dive

The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is most effectively achieved through the regioselective benzylation of its precursor, 2',4'-dihydroxy-6'-methoxyacetophenone.[5][6] This process is a variation of the Williamson ether synthesis.

Rationale and Mechanistic Insight

The core challenge in synthesizing this molecule is the selective alkylation of the hydroxyl group at the 4-position while leaving the 2-position hydroxyl untouched. This selectivity is governed by two primary factors:

-

Acidity Difference : The hydroxyl proton at the 4-position is more acidic than the one at the 2-position.

-

Intramolecular Hydrogen Bonding : The 2-hydroxy group is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent acetyl group. This interaction lowers its nucleophilicity and sterically hinders its approach to the electrophilic benzyl bromide.

By using a carefully chosen base, such as potassium carbonate (K₂CO₃), which is strong enough to deprotonate the more acidic 4-OH but not the less reactive 2-OH, the reaction can be directed with high regioselectivity. The resulting phenoxide at the 4-position then acts as the nucleophile, attacking the benzyl bromide in a classic Sₙ2 reaction to form the desired benzyl ether.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the laboratory-scale synthesis.

-

Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (15 mL per gram of starting material).

-

Initiation : Stir the suspension vigorously for 15 minutes at room temperature.

-

Alkylation : Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Reaction : Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Part 1) : After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Work-up (Part 2) : Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude residue.

-

Extraction : Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a solid.

Structural Characterization: A Multi-Technique Approach

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information, ensuring the identity and purity of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the anticipated data from key analytical techniques based on the compound's structure and data from analogous molecules.[7]

| Technique | Expected Observations |

| ¹H NMR | δ ~13.5-14.0 ppm (s, 1H) : Intramolecularly H-bonded phenolic -OH. δ ~7.3-7.5 ppm (m, 5H) : Aromatic protons of the benzyl group. δ ~6.1-6.2 ppm (d, 2H) : Two aromatic protons on the main phenyl ring. δ ~5.1 ppm (s, 2H) : Methylene protons (-O-CH₂ -Ph). δ ~3.8 ppm (s, 3H) : Methoxy protons (-OCH₃ ). δ ~2.6 ppm (s, 3H) : Acetyl methyl protons (-COCH₃ ). |

| IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (broad) : O-H stretch (H-bonded). ~1620 cm⁻¹ : C=O stretch (ketone, frequency lowered by H-bonding). ~1580, 1450 cm⁻¹ : Aromatic C=C stretches. ~1250, 1030 cm⁻¹ : C-O stretches (ether and phenol). |

| Mass Spec. (ESI+) | m/z 273.11 [M+H]⁺ : Corresponds to the protonated molecule. m/z 295.09 [M+Na]⁺ : Corresponds to the sodium adduct. |

Visualized Characterization Workflow

Caption: Systematic workflow for structural validation.

Applications in Research and Development

4-Alkoxy-2-hydroxyacetophenones are recognized as "privileged building blocks" in synthetic chemistry.[1] The title compound, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, is particularly valuable for several reasons:

-

Precursor to Natural Products : It is a common starting material for the synthesis of chalcones, which are precursors to a vast array of flavonoids. These classes of compounds are investigated for numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

-

Role of the Benzyl Group : The benzyl ether serves as a robust protecting group for the 4-hydroxyl. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) at a later stage of a synthetic sequence.[8] This allows for selective manipulation of other parts of the molecule before revealing the free phenol.

-

Fluorescent Probes and Imaging Agents : The core acetophenone scaffold can be elaborated into more complex structures used as fluorescent probes and imaging agents for biological systems.[1]

Conclusion

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a strategically important molecule whose value lies in its specific arrangement of functional groups. Its synthesis via regioselective benzylation is a reliable and well-understood process, underscoring fundamental principles of reactivity and selectivity in organic chemistry. A systematic application of modern spectroscopic techniques provides unambiguous structural confirmation. For researchers in drug discovery and materials science, this compound represents a versatile and indispensable tool for the construction of complex molecular architectures with significant functional potential.

References

- BLDpharm. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.

- PubChem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193.

- The Royal Society of Chemistry.

- MedchemExpress. 2',4'-Dihydroxy-6'-Methoxyacetophenone.

- TargetMol. 2',4'-Dihydroxy-6'-methoxyacetophenone.

- NIH National Library of Medicine. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.

- ChemicalBook. 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis.

- Appchem. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.

Sources

- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 39548-89-5|1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]

- 7. rsc.org [rsc.org]

- 8. 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a substituted acetophenone with significant potential in synthetic chemistry and drug discovery. The document details its chemical identity, a robust synthetic protocol, in-depth characterization through spectroscopic methods, and explores its prospective biological activities. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and pharmacology, offering both theoretical insights and practical methodologies.

Introduction

Substituted acetophenones are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules, including chalcones, flavonoids, and other heterocyclic systems.[1] The specific compound, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, combines several key structural features: a benzyloxy group, a hydroxyl moiety, and a methoxy group on the phenyl ring. This unique substitution pattern is anticipated to confer distinct chemical reactivity and biological properties, making it a molecule of considerable interest for further investigation. This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential utilization of this compound in research and development.

Chemical Identity and Properties

-

IUPAC Name: 1-(2-hydroxy-6-methoxy-4-(phenylmethoxy)phenyl)ethanone[2]

-

Synonyms: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, 1-(4-Benzyloxy-2-hydroxy-6-methoxy-phenyl)-ethanone[2]

-

CAS Number: 39548-89-5[2]

-

Molecular Formula: C₁₆H₁₆O₄[2]

-

Molecular Weight: 272.29 g/mol [2]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | PubChem[2] |

| Molecular Weight | 272.29 g/mol | PubChem[2] |

| CAS Number | 39548-89-5 | PubChem[2] |

Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

The synthesis of the target molecule can be efficiently achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers from an organohalide and a deprotonated alcohol. In this case, the starting material is 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone, which is selectively benzylated at the more acidic 4-hydroxyl group.

Synthetic Workflow

The overall synthetic strategy involves the selective protection of one of the hydroxyl groups of a dihydroxyacetophenone derivative.

Caption: Synthetic workflow for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.[3]

Materials:

-

1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Methanol

-

Round-bottom flask (100 mL)

-

Magnetic stirrer with heating

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone (1 equivalent).

-

Add anhydrous acetone (approximately 10 mL per mmol of the starting acetophenone).

-

To the stirred solution, add potassium carbonate (2 equivalents). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl groups. The 4-OH is more acidic and sterically more accessible than the 2-OH, leading to preferential reaction at this site.

-

Add benzyl bromide (1 equivalent) dropwise to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from methanol to yield 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a crystalline solid.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy group, the acetyl group, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (-COCH₃) | ~2.6 | s | 3H |

| Methoxy (-OCH₃) | ~3.8 | s | 3H |

| Benzylic (-OCH₂Ph) | ~5.1 | s | 2H |

| Aromatic H (on acetophenone ring) | ~6.1-6.3 | m | 2H |

| Aromatic H (on benzyl group) | ~7.3-7.5 | m | 5H |

| Hydroxyl (-OH) | ~13.5 (intramolecular H-bond) | s (broad) | 1H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons will appear in the 90-170 ppm region, while the carbonyl, methoxy, acetyl, and benzylic carbons will have distinct chemical shifts. Unusual chemical shifts for out-of-plane methoxy groups (around 62 ppm) have been reported in similar aromatic compounds.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl (-C OCH₃) | ~33 |

| Methoxy (-OC H₃) | ~56 |

| Benzylic (-OC H₂Ph) | ~71 |

| Aromatic C (C-H) | ~92, ~95 |

| Aromatic C (quaternary) | ~106, ~158, ~163, ~165 |

| Aromatic C (benzyl group) | ~127-136 |

| Carbonyl (-C O) | ~204 |

FT-IR and Mass Spectrometry

FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

O-H stretch: A broad band around 3200-3500 cm⁻¹ for the hydroxyl group.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks around 2850-2950 cm⁻¹.

-

C=O stretch (ketone): A strong absorption band around 1620-1640 cm⁻¹, shifted to a lower frequency due to intramolecular hydrogen bonding with the ortho-hydroxyl group.

-

C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

-

C-O stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak (m/z): Expected at approximately 272.10.

-

Key Fragmentation Peaks: Loss of the acetyl group (M-43), loss of the benzyl group (M-91), and cleavage of the ether linkage.

Potential Biological Activities and Applications in Drug Development

Acetophenone derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4][5] The structural motifs present in 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone suggest several avenues for its potential application in drug discovery.

Antifungal and Antimicrobial Potential

Derivatives of acetophenone have shown promising antifungal activity against various phytopathogenic fungi.[4] The presence of the benzyloxy and hydroxyl groups may enhance this activity. Further screening of this compound against a panel of fungal and bacterial strains is warranted.

Anti-inflammatory Activity and Signaling Pathway Modulation

A structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses in activated microglia by inhibiting the NF-κB and MAPK signaling pathways.[6] It is plausible that 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone could exhibit similar anti-inflammatory effects by modulating these key cellular signaling cascades.

Caption: Putative anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Precursor for Chalcone Synthesis

This acetophenone derivative is an excellent precursor for the synthesis of novel chalcones via the Claisen-Schmidt condensation. Chalcones are well-known for their diverse pharmacological properties, and the unique substitution pattern of this starting material could lead to the discovery of new bioactive compounds.

Conclusion

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a molecule with significant untapped potential. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The predicted spectroscopic data provides a solid foundation for its characterization. Based on the biological activities of related compounds, it is a promising candidate for screening in antifungal, antimicrobial, and anti-inflammatory assays. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing compound and its derivatives, with the ultimate goal of advancing the fields of synthetic chemistry and drug discovery.

References

- Benmekhbi, M., et al. (2009). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 25(4), 847-852.

- Chen, J., et al. (2014). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 62(1), 168-175.

- Kim, Y. S., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(1), 131-139.

- Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3225.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12460193, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. Retrieved from [Link].

- Pecina, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 748-755.

- Soberon, J. R., et al. (2015). Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans: evidence for the antifungal mode of action. Medical Mycology, 53(7), 725-733.

- Sulaiman, M. R., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 19(9), 13479-13496.

- Tahir, M. N., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and Drug Resistance, 9, 267-274.

- Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2133-2139.

- Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E, E67, o3225.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 157293866. Retrieved from [Link].

- Zwergel, C., et al. (2014). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Current Bioactive Compounds, 10(2), 75-93.

- Zwergel, C., et al. (2014). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Current Bioactive Compounds, 10(2), 75-93.

- Pecina, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 748-755.

- Sulaiman, M. R., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 19(9), 13479-13496.

- Chen, J., et al. (2014). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 62(1), 168-175.

- Tahir, M. N., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and Drug Resistance, 9, 267-274.

- Kim, Y. S., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(1), 131-139.

Sources

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the acetophenone derivative, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This document details its fundamental physicochemical properties, outlines a robust synthetic protocol, describes key analytical techniques for its characterization, and explores its potential applications, particularly within the realm of medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical development, enabling a deeper understanding of this versatile chemical entity.

Introduction

Substituted acetophenones are a pivotal class of organic compounds that form the structural core of numerous naturally occurring and synthetic molecules with significant biological activities.[1][2] Their inherent chemical functionalities—a reactive ketone and a modifiable aromatic ring—make them valuable starting materials and intermediates in organic synthesis.[3] The specific compound, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, incorporates several key features: a benzyloxy group which can serve as a protecting group or a pharmacophoric element, a hydroxyl group that can participate in hydrogen bonding and further functionalization, and a methoxy group that can influence the electronic properties and metabolic stability of the molecule. Understanding the synthesis and properties of this compound is crucial for leveraging its potential in the development of novel therapeutics and other advanced materials.

Physicochemical Properties

The fundamental properties of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 272.29 g/mol | [4] |

| Molecular Formula | C₁₆H₁₆O₄ | [4] |

| CAS Number | 39548-89-5 | [4] |

| IUPAC Name | 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | [4] |

| Physical State | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like acetone, chloroform, and methanol | General knowledge |

Synthesis Protocol: A Guided Approach

The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone can be efficiently achieved through a selective O-benzylation of a dihydroxyacetophenone precursor, a classic example of the Williamson ether synthesis.[5][6] This method is widely used for the preparation of ethers due to its reliability and broad scope.[7] The choice of a suitable dihydroxyacetophenone starting material is critical for the regioselectivity of the benzylation.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone. The hydroxyl group at the 4-position is more acidic and sterically less hindered than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in reactivity allows for the selective benzylation at the 4-position.

Caption: Synthetic workflow for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.

Step-by-Step Experimental Procedure

This protocol is adapted from a similar synthesis of a related compound and is expected to yield the desired product.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone (10 mmol), potassium carbonate (20 mmol, as a base), and 100 mL of anhydrous acetone.

-

Addition of Reagent: To the stirring suspension, add benzyl bromide (11 mmol) dropwise at room temperature. The causality behind using a slight excess of benzyl bromide is to ensure the complete consumption of the starting phenol, which can be more challenging to remove during purification.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.

Analytical Characterization

A comprehensive characterization of the synthesized compound is imperative to confirm its identity and purity. The following analytical techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the acetophenone and benzyl moieties, a singlet for the benzylic methylene protons, a singlet for the methoxy protons, and a singlet for the acetyl protons. The chemical shifts will be influenced by the electronic environment of each proton.[8]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the methoxy carbon, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.[9][10] A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone conjugated with the aromatic ring.[10] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.[11] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 272.29.[4] Common fragmentation patterns for acetophenones include the loss of the methyl group and the cleavage of the bond between the carbonyl group and the aromatic ring, leading to characteristic fragment ions.[11][12][13]

Potential Applications in Drug Discovery and Organic Synthesis

Substituted acetophenones are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][14][15] The structural motifs present in 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone suggest its potential as a scaffold in medicinal chemistry.

The benzyloxy group can be deprotected to yield a free hydroxyl group, providing a handle for further synthetic modifications. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The core structure itself can be explored for its intrinsic biological activity. Furthermore, as a substituted acetophenone, this compound can serve as a key intermediate in the synthesis of more complex heterocyclic compounds, such as flavonoids and chromones, which are known to possess a broad spectrum of pharmacological effects.[3]

Safety and Handling

Conclusion

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a multifaceted acetophenone derivative with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and a framework for its analytical characterization. The structural features of this molecule make it an attractive candidate for further investigation and development in the pursuit of novel therapeutic agents and functional materials.

References

A numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson_ether_synthesis [chemeurope.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. app.studyraid.com [app.studyraid.com]

- 11. app.studyraid.com [app.studyraid.com]

- 12. youtube.com [youtube.com]

- 13. asdlib.org [asdlib.org]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

"1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone" synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

Executive Summary: This guide provides a comprehensive overview of the synthetic pathway for 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various bioactive flavonoids such as alpinetin and pinostrobin.[1][2][3] The core of the synthesis hinges on the highly regioselective benzylation of 2',4'-dihydroxy-6'-methoxyacetophenone. This document details the underlying chemical principles, provides a field-proven experimental protocol, and explains the causality behind the procedural choices, targeting researchers and professionals in synthetic chemistry and drug development.

Introduction

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone (CAS No: 39548-89-5, Molecular Formula: C₁₆H₁₆O₄) is a substituted acetophenone that serves as a pivotal building block in organic synthesis.[4] Its structure is foundational for the A-ring of many flavanones, a class of flavonoids known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][5] The efficient and selective synthesis of this intermediate is therefore of significant interest.

The most logical and widely adopted synthetic strategy involves the modification of a pre-existing, highly functionalized acetophenone. Specifically, the pathway detailed herein utilizes 2',4'-dihydroxy-6'-methoxyacetophenone as the direct precursor. The critical transformation is a regioselective Williamson ether synthesis, targeting the 4'-hydroxyl group for benzylation while leaving the 2'-hydroxyl group intact. This selectivity is the cornerstone of the synthesis, enabling a high-yield and clean conversion to the desired product.

Part 1: The Core Synthesis Pathway: Regioselective Benzylation

The synthesis is achieved through the selective O-alkylation of 2',4'-dihydroxy-6'-methoxyacetophenone with benzyl bromide. The choice of this precursor is strategic, as the existing substitution pattern dictates the outcome of the subsequent benzylation.[6][7]

Principle and Rationale for Regioselectivity

The key to this synthesis is the preferential reaction at the 4'-hydroxyl group over the 2'-hydroxyl group. This high degree of regioselectivity is not accidental but is governed by two primary factors:

-

Intramolecular Hydrogen Bonding: The 2'-hydroxyl group is in close proximity to the carbonyl oxygen of the acetyl group. This geometry facilitates the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. This interaction significantly reduces the acidity of the 2'-hydroxyl proton and lowers the nucleophilicity of the oxygen atom, making it less available for reaction.

-

Steric Hindrance: The 2'-position is flanked by the bulky acetyl group and the 6'-methoxy group, creating a sterically hindered environment that further disfavors the approach of the benzyl bromide electrophile.

In contrast, the 4'-hydroxyl group is sterically accessible and its acidity, while lower than that of a simple phenol due to the electron-donating methoxy group, is not diminished by intramolecular hydrogen bonding. Consequently, a suitable base will preferentially deprotonate the 4'-hydroxyl, generating a phenoxide that readily acts as a nucleophile in the subsequent Sɴ2 reaction.[8][9]

Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methodologies for selective O-alkylation of polyhydroxyacetophenones.[9][10]

Materials and Reagents:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount (Example) | Molar Equiv. |

| 2',4'-Dihydroxy-6'-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | 5.00 g | 1.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 4.90 g (3.4 mL) | 1.05 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 7.50 g | 2.0 |

| Acetone (Anhydrous) | C₃H₆O | 58.08 | 150 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Saturated Brine Solution | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',4'-dihydroxy-6'-methoxyacetophenone (5.00 g, 27.4 mmol) and anhydrous acetone (150 mL). Stir the mixture until the solid is fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (7.50 g, 54.3 mmol) to the solution. The mixture will become a suspension.

-

Addition of Alkylating Agent: Add benzyl bromide (3.4 mL, 28.8 mmol) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Workup - Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove potassium carbonate and the potassium bromide salt byproduct. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield a crude solid or oil.

-

Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone as a solid. A typical yield is in the range of 80-90%.

Mechanistic Representation

Caption: Key steps in the regioselective benzylation mechanism.

Part 2: Experimental Workflow and Process Logic

A successful synthesis relies on a logical sequence of operations, from preparation to final validation. The following workflow illustrates the entire process, emphasizing the self-validating nature of the protocol where each stage sets up the next for success.

Caption: A top-level experimental workflow diagram.

Conclusion

The synthesis of 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is a robust and efficient process, primarily accomplished through the regioselective benzylation of 2',4'-dihydroxy-6'-methoxyacetophenone. The success of the reaction is fundamentally dependent on the inherent chemical properties of the substrate, where intramolecular hydrogen bonding and steric effects deactivate the 2'-hydroxyl group, thereby directing alkylation to the 4'-position. The protocol described provides a reliable method for obtaining this valuable synthetic intermediate in high yield, paving the way for the subsequent synthesis of complex, biologically active molecules.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Dalton Transactions.

-

Guidechem. (n.d.). How to Prepare 2'-HYDROXY-6'-METHOXYACETOPHENONE?

-

Ma, G. P., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1172.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12460193, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.

-

ResearchGate. (2020). Pinostrobin Derivatives from Prenylation Reaction and their Antibacterial Activity against Clinical Bacteria.

-

The Royal Society of Chemistry. (2020). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.

-

Organic Syntheses. (1941). 2,6-dihydroxyacetophenone. Org. Synth. 1941, 21, 22.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0286968).

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996).

-

MedchemExpress. (n.d.). 2',4'-Dihydroxy-6'-Methoxyacetophenone.

-

TargetMol. (n.d.). 2',4'-Dihydroxy-6'-methoxyacetophenone.

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation.

-

Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.

-

ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?

-

Google Patents. (1998). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

-

ChemicalBook. (n.d.). 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis.

-

National Center for Biotechnology Information. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.

-

Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.

-

National Center for Biotechnology Information. (2011). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone.

-

Google Patents. (1967). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.

-

Institut Kimia Malaysia. (2024). Synthesis and Characterisation of Pinocembrin and Pinostrobin Derivatives.

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.

-

American Chemical Society. (2022). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone.

-

Xue, F., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755.

-

ResearchGate. (2020). Anti-inflammatory activity pinostrobin and complexes of pinostrobin in...

-

National Center for Biotechnology Information. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.

-

Chalmers University of Technology. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.

-

ChemSynthesis. (n.d.). 1-(4-hydroxy-3-methoxyphenyl)ethanone.

-

CAS Common Chemistry. (n.d.). 1-(4-Benzyloxy-3-methoxyphenyl)ethanone.

-

National Center for Biotechnology Information. (2021). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines.

-

ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF.

-

Wikipedia. (n.d.). Ketone.

-

Frontiers in Pharmacology. (2021). Alpinetin: A Review of Its Pharmacology and Pharmacokinetics.

-

MDPI. (2021). Pinostrobin: An Adipogenic Suppressor from Fingerroot (Boesenbergia rotunda) and Its Possible Mechanisms.

-

ResearchGate. (2021). Deoxygenative ortho-Benzylation of Aryl Iodides with Benzyl Alcohol via Palladium/Norbornene Cooperative Catalysis | Request PDF.

-

ResearchGate. (2016). (PDF) Benzylation of p-Chlorophenol: A Statistical Study.

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Alpinetin: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]

- 4. 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]

- 8. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, a substituted acetophenone with significant potential in medicinal chemistry and organic synthesis. This document details a proposed synthetic pathway, thorough characterization methodologies, and explores the prospective biological activities of this compound. Drawing upon established protocols for structurally analogous compounds and the broader pharmacological relevance of the acetophenone scaffold, this guide serves as a vital resource for researchers, scientists, and professionals in drug development. The content herein is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a deep and actionable understanding of this promising molecule.

Introduction: The Significance of Substituted Acetophenones

Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This structural motif is prevalent in numerous natural products and serves as a versatile building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The reactivity of the ketone and the potential for functionalization of the aromatic ring make acetophenone derivatives attractive scaffolds for drug discovery.

The specific compound of interest, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone, possesses a unique substitution pattern that suggests a range of potential biological activities. The presence of a hydroxyl group ortho to the acetyl moiety can facilitate intramolecular hydrogen bonding, influencing the compound's conformation and reactivity. The methoxy and benzyloxy groups at positions 6 and 4, respectively, modulate the electronic properties of the aromatic ring and can play a crucial role in receptor binding and metabolic stability. This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, such as flavonoids and other pharmacologically active heterocycles.

Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: A Proposed Pathway

Proposed Synthetic Scheme

A plausible and efficient synthesis would start from the commercially available 2,4-dihydroxy-6-methoxyacetophenone. The synthesis would proceed via a nucleophilic substitution reaction, specifically a Williamson ether synthesis, to introduce the benzyl group.

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the closely related compound, 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.[3]

Materials:

-

2,4-dihydroxy-6-methoxyacetophenone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2,4-dihydroxy-6-methoxyacetophenone in anhydrous acetone.

-

Addition of Reagents: To the stirred solution, add 2 equivalents of potassium carbonate followed by 1.1 equivalents of benzyl bromide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in ethyl acetate and wash with 1M HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality of Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild base, which is crucial for the selective deprotonation of the more acidic 4-hydroxyl group over the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the acetyl group.

-

Choice of Solvent: Acetone is an ideal solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction. Its boiling point allows for a convenient reflux temperature.

-

Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting material. A larger excess of the base is used to drive the reaction to completion.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone would be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | PubChem[4] |

| Molecular Weight | 272.29 g/mol | PubChem[4] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Solubility | Soluble in acetone, ethyl acetate, and other common organic solvents. | Predicted |

Spectroscopic Data (Predicted and Inferred from Analogs)

Due to the absence of published experimental data for the target molecule, the following spectroscopic data is predicted based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COCH₃ | ~2.5 | s |

| -OCH₃ | ~3.8 | s |

| Ar-H (on acetophenone ring) | ~6.0 - 6.2 | d |

| Ar-H (on acetophenone ring) | ~6.2 - 6.4 | d |

| -OCH₂-Ph | ~5.1 | s |

| Ar-H (on benzyl ring) | ~7.3 - 7.5 | m |

| Ar-OH | ~13.5 | s |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COCH₃ | ~32 |

| -OCH₃ | ~55 |

| -OCH₂-Ph | ~70 |

| Aromatic C-H | ~91, ~94 |

| Aromatic C (quaternary) | ~106, ~158, ~163, ~165 |

| Aromatic C (benzyl) | ~127, ~128, ~129, ~136 |

| C=O | ~203 |

IR (Infrared) Spectroscopy:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | 3200 - 2500 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (ketone) | ~1620 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ether) | 1260 - 1000 |

Mass Spectrometry (MS):

-

Expected [M]+: m/z = 272.10

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the benzyl group (C₇H₇, m/z = 91) and the tropylium ion at m/z 91 would be a characteristic peak.

Caption: Workflow for compound characterization.

Potential Applications and Biological Activities

While specific biological studies on 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are not yet published, the structural motifs present in the molecule suggest several promising avenues for investigation.

Precursor for Flavonoid Synthesis

This acetophenone is an ideal precursor for the synthesis of various flavonoids, a class of natural products with a wide range of biological activities. Through condensation with substituted benzaldehydes (Claisen-Schmidt condensation), it can be converted into chalcones, which are key intermediates for the synthesis of flavanones, flavones, and flavonols.

Potential Pharmacological Activities

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature that often imparts antioxidant properties to a molecule by acting as a radical scavenger.

-

Anti-inflammatory Activity: Many acetophenone derivatives have demonstrated anti-inflammatory effects. The specific substitution pattern of this molecule could modulate its activity against inflammatory targets.

-

Anticancer Activity: The chalcones derived from this acetophenone could be investigated for their cytotoxic effects against various cancer cell lines. Many chalcones have shown potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity: The acetophenone scaffold is also found in many compounds with antibacterial and antifungal properties.

Conclusion and Future Directions

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone represents a molecule of significant interest for both synthetic and medicinal chemists. This technical guide has outlined a feasible synthetic route, provided a comprehensive (though predictive) characterization profile, and highlighted its potential applications.

Future research should focus on the following areas:

-

Experimental Validation: The proposed synthesis and the predicted spectroscopic data need to be experimentally validated to confirm the structure and purity of the compound.

-

Biological Screening: A thorough biological evaluation is warranted to explore the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of this compound and its derivatives.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of related analogs will help in establishing clear SARs, guiding the design of more potent and selective therapeutic agents.

This in-depth guide serves as a foundational document to stimulate and support further research into this promising chemical entity.

References

-

Gomes, M. N., et al. (2017). Chalcone derivatives: promising starting points for drug design. Molecules, 22(8), 1210. [Link]

-

Zhuang, C., et al. (2017). Chalcones: A privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]

-

PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428. [Link]

-

Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

-

PubChem. (n.d.). 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Potential Applications

Foreword: The Scientific Pursuit of Novel Acetophenones

Acetophenones, a class of aromatic ketones, represent a foundational scaffold in medicinal chemistry and drug discovery. Their inherent biological activities, ranging from antimicrobial to cytotoxic, make them compelling targets for synthetic exploration.[1] This guide delves into the specifics of a promising derivative, 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone , providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. The focus here is not merely on procedural steps but on the underlying chemical logic, the rationale for methodological choices, and the potential that this molecule holds for future research.

Section 1: Strategic Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

The synthesis of the target molecule is most effectively approached via a two-step sequence, commencing with a key precursor, 2',4'-dihydroxy-6'-methoxyacetophenone, followed by a regioselective O-benzylation.

The Precursor: 2',4'-Dihydroxy-6'-methoxyacetophenone

The cornerstone of this synthesis is the availability of 2',4'-dihydroxy-6'-methoxyacetophenone. This compound is a known entity, referenced in chemical literature and available from several commercial suppliers.[2][3] Its natural occurrence as a phenolic acetophenone has also been noted.[4] For the purposes of this guide, we will proceed assuming the acquisition of this precursor from a commercial source to focus on the novel derivatization.

Regioselective O-Benzylation: A Tale of Two Hydroxyls

The critical transformation in this synthesis is the selective benzylation of the 4-hydroxyl group in the presence of the 2-hydroxyl group. The acidity and reactivity of the two phenolic protons are differentiated by their chemical environment. The 2-hydroxyl group is intramolecularly hydrogen-bonded to the carbonyl oxygen of the acetyl group, rendering it less nucleophilic. This inherent difference allows for the targeted alkylation of the more accessible 4-hydroxyl group.

A highly effective and regioselective method for this transformation utilizes cesium bicarbonate as a mild base in acetonitrile.[5] This method has been demonstrated to provide excellent yields for the 4-alkylation of 2,4-dihydroxyacetophenones.

Caption: Workflow for the regioselective O-benzylation.

-

Reaction Setup: In a suitable pressure vessel, dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add cesium bicarbonate (3.0 eq.) followed by benzyl bromide (3.0 eq.).

-

Reaction Conditions: Seal the pressure vessel and heat the reaction mixture to 80 °C with vigorous stirring for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble inorganic salts and wash the solid residue with acetonitrile.

-

Isolation and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone.

Section 2: Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | PubChem[6] |

| Molecular Weight | 272.29 g/mol | PubChem[6] |

| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | PubChem[6] |

| CAS Number | 39548-89-5 | PubChem[6] |

Predicted Spectroscopic Data

The predicted ¹H NMR spectrum is crucial for structural verification. The chemical shifts are estimated based on the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COCH₃ | ~2.5 | Singlet | 3H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| Ar-H (position 3) | ~6.1 | Doublet | 1H |

| Ar-H (position 5) | ~6.2 | Doublet | 1H |

| -OCH₂-Ph | ~5.1 | Singlet | 2H |

| -OCH₂-Ph (aromatic) | ~7.3-7.5 | Multiplet | 5H |

| Ar-OH (position 2) | ~13.5 | Singlet (broad) | 1H |

Note: The downfield shift of the 2-hydroxyl proton is due to strong intramolecular hydrogen bonding with the adjacent carbonyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OCH₃ | ~32 |

| -OC H₃ | ~55 |

| -OC H₂-Ph | ~70 |

| Aromatic Carbons | ~91, 94, 106, 127, 128, 129, 136, 162, 165, 168 |

| -C O- | ~203 |

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 272.10, corresponding to the molecular weight of the compound. A significant fragment would likely be observed at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺.

Key expected vibrational frequencies include:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.

-

~1620 cm⁻¹: C=O stretching of the ketone, shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding.

-

~1580, 1450 cm⁻¹: Aromatic C=C stretching.

-

~1200, 1050 cm⁻¹: C-O stretching of the ether and phenol.

Section 3: Potential Applications and Future Research Directions

While specific biological studies on 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone are yet to be published, the broader class of substituted acetophenones exhibits a wide range of pharmacological activities, suggesting promising avenues for investigation.

Potential as Antimicrobial Agents

Numerous studies have demonstrated the antibacterial and antifungal properties of acetophenone derivatives. The presence of hydroxyl and methoxy groups on the aromatic ring can modulate this activity. It is plausible that the title compound could exhibit activity against various pathogens, and screening against a panel of bacteria and fungi is a logical next step.

Cytotoxic and Anticancer Potential

Derivatives of acetophenone have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a structurally related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been shown to induce cell cycle arrest in human colon adenocarcinoma cells.[7] This precedent suggests that 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone should be evaluated for its antiproliferative and pro-apoptotic effects in cancer cell lines.

Antioxidant Activity